molecular formula C17H11NO6 B5053507 2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid

2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid

Cat. No.: B5053507
M. Wt: 325.27 g/mol
InChI Key: SODXPRHPJZFKFS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid is a complex organic compound that features both a benzoic acid and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid typically involves the condensation of 2-hydroxybenzoic acid with 4-oxochromene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzaldehyde.

    Reduction: Formation of 2-hydroxy-5-[(4-hydroxychromene-2-carbonyl)amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromene moiety can also interact with cellular components, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzaldehyde: An oxidation product with similar structural features.

    2-Hydroxy-5-[(4-hydroxychromene-2-carbonyl)amino]benzoic acid: A reduction product with a hydroxyl group in place of the carbonyl group.

    2-Hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its combination of a benzoic acid and a chromene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-5-[(4-oxochromene-2-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-12-6-5-9(7-11(12)17(22)23)18-16(21)15-8-13(20)10-3-1-2-4-14(10)24-15/h1-8,19H,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODXPRHPJZFKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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